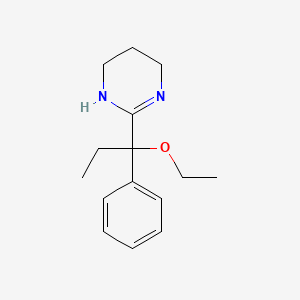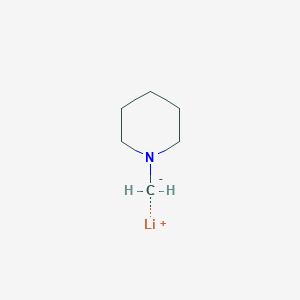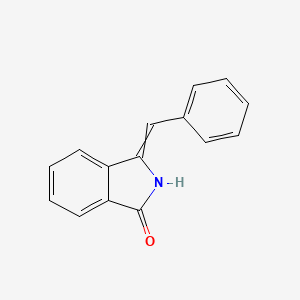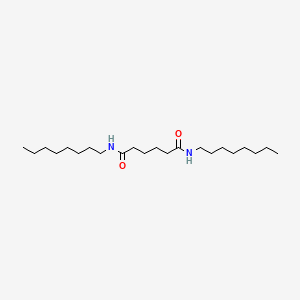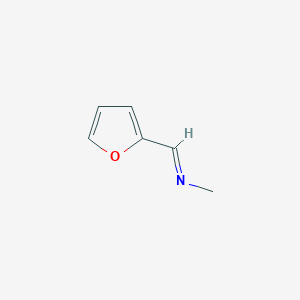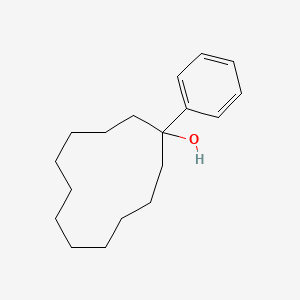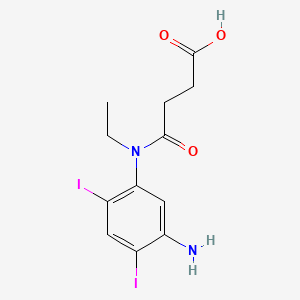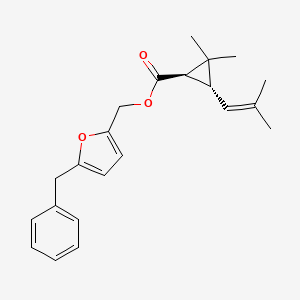
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methylpropenyl)-, (5-benzyl-3-furyl)methyl ester, (-)-(E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methylpropenyl)-, (5-benzyl-3-furyl)methyl ester, (-)-(E)-, also known as Resmethrin, is a synthetic pyrethroid insecticide. It is widely used for controlling a variety of insects in both agricultural and residential settings. This compound is known for its high efficacy and relatively low toxicity to mammals, making it a popular choice for pest control.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methylpropenyl)-, (5-benzyl-3-furyl)methyl ester involves several steps:
Formation of the cyclopropane ring: This is typically achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene or carbenoid reagent.
Introduction of the 2,2-dimethyl-3-(2-methylpropenyl) group: This step involves the alkylation of the cyclopropane ring with the appropriate alkyl halide under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid with (5-benzyl-3-furyl)methanol in the presence of a suitable dehydrating agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into an alcohol or the alkene into an alkane.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various esters, amides
Wissenschaftliche Forschungsanwendungen
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methylpropenyl)-, (5-benzyl-3-furyl)methyl ester has several applications in scientific research:
Chemistry: Used as a model compound for studying the reactivity of pyrethroids and their environmental impact.
Biology: Investigated for its effects on insect physiology and its potential as a tool for studying insecticide resistance.
Medicine: Explored for its potential use in developing new insecticides with lower toxicity to humans.
Industry: Applied in the formulation of various pest control products.
Wirkmechanismus
The compound exerts its insecticidal effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged activation and preventing the normal repolarization of the nerve cell membrane. This leads to paralysis and eventual death of the insect. The molecular targets are primarily the sodium channels, and the pathways involved include disruption of normal nerve signal transmission.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Permethrin
- Cypermethrin
- Deltamethrin
Comparison
- Efficacy : Resmethrin is highly effective against a broad spectrum of insects, similar to other pyrethroids.
- Toxicity : It has relatively low toxicity to mammals compared to some other pyrethroids.
- Stability : Resmethrin is less stable in sunlight compared to compounds like Permethrin, which affects its persistence in the environment.
Eigenschaften
CAS-Nummer |
33911-28-3 |
|---|---|
Molekularformel |
C22H26O3 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
(5-benzylfuran-2-yl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H26O3/c1-15(2)12-19-20(22(19,3)4)21(23)24-14-18-11-10-17(25-18)13-16-8-6-5-7-9-16/h5-12,19-20H,13-14H2,1-4H3/t19-,20+/m1/s1 |
InChI-Schlüssel |
SSUJIHXQXFBEJN-UXHICEINSA-N |
Isomerische SMILES |
CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OCC2=CC=C(O2)CC3=CC=CC=C3)C |
Kanonische SMILES |
CC(=CC1C(C1(C)C)C(=O)OCC2=CC=C(O2)CC3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B14678326.png)
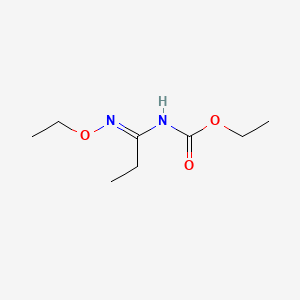
![3-[(4-Chloro-3-methylphenoxy)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14678334.png)
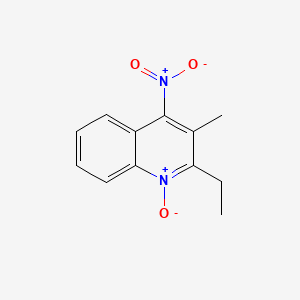
![Methyl 2-(8-methyl-9,10-dihydronaphtho[7,6-b][1]benzothiol-7-yl)acetate](/img/structure/B14678347.png)
